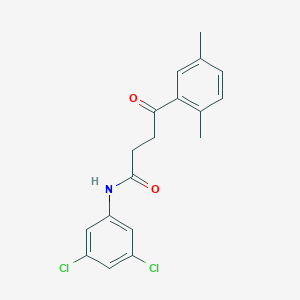![molecular formula C22H15N3O6 B3677989 N-[3-(2-furoylamino)phenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B3677989.png)
N-[3-(2-furoylamino)phenyl]-5-(2-nitrophenyl)-2-furamide
Übersicht
Beschreibung
N-[3-(2-furoylamino)phenyl]-5-(2-nitrophenyl)-2-furamide, also known as FANFT, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This compound is a member of the nitrofurans family, which are known for their antibacterial and antitumor activities. FANFT has been extensively studied for its mechanism of action and its potential applications in various fields of research.
Wirkmechanismus
N-[3-(2-furoylamino)phenyl]-5-(2-nitrophenyl)-2-furamide exerts its biological effects through the formation of electrophilic metabolites that can react with DNA and other cellular macromolecules. The primary metabolite of N-[3-(2-furoylamino)phenyl]-5-(2-nitrophenyl)-2-furamide, N-hydroxy-2-furylacetamide, has been shown to be a potent mutagen and carcinogen, and its ability to form DNA adducts has been extensively studied. N-[3-(2-furoylamino)phenyl]-5-(2-nitrophenyl)-2-furamide has also been shown to induce oxidative stress and to interfere with the normal functioning of cellular signaling pathways.
Biochemical and Physiological Effects:
N-[3-(2-furoylamino)phenyl]-5-(2-nitrophenyl)-2-furamide has been found to have a wide range of biochemical and physiological effects, including the induction of DNA damage, the inhibition of DNA synthesis, and the activation of cellular stress response pathways. N-[3-(2-furoylamino)phenyl]-5-(2-nitrophenyl)-2-furamide has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. However, N-[3-(2-furoylamino)phenyl]-5-(2-nitrophenyl)-2-furamide has also been found to have toxic effects on normal cells, and its use in clinical settings is limited by its potential for inducing mutagenesis and carcinogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(2-furoylamino)phenyl]-5-(2-nitrophenyl)-2-furamide has several advantages for use in lab experiments, including its high potency and specificity for inducing DNA damage. It is also relatively easy to synthesize and can be used in a wide range of experimental settings. However, N-[3-(2-furoylamino)phenyl]-5-(2-nitrophenyl)-2-furamide has several limitations, including its potential for inducing mutagenesis and carcinogenesis, as well as its toxicity to normal cells. Researchers must exercise caution when using N-[3-(2-furoylamino)phenyl]-5-(2-nitrophenyl)-2-furamide in lab experiments and must take steps to minimize its potential for harm.
Zukünftige Richtungen
There are several potential future directions for research involving N-[3-(2-furoylamino)phenyl]-5-(2-nitrophenyl)-2-furamide. One area of interest is the development of new drugs that are based on the chemical structure of N-[3-(2-furoylamino)phenyl]-5-(2-nitrophenyl)-2-furamide and that may have improved efficacy and safety profiles. Another area of interest is the use of N-[3-(2-furoylamino)phenyl]-5-(2-nitrophenyl)-2-furamide as a tool for studying the mechanisms of DNA repair and replication, as well as the cellular response to oxidative stress. Additionally, further research is needed to fully understand the potential risks and benefits of using N-[3-(2-furoylamino)phenyl]-5-(2-nitrophenyl)-2-furamide in clinical settings, and to develop strategies for minimizing its potential for harm.
Wissenschaftliche Forschungsanwendungen
N-[3-(2-furoylamino)phenyl]-5-(2-nitrophenyl)-2-furamide has been used in a wide range of scientific research applications, including cancer research, DNA damage studies, and mutagenesis assays. It has been found to be a potent mutagen and carcinogen, and its ability to induce DNA damage has been extensively studied. N-[3-(2-furoylamino)phenyl]-5-(2-nitrophenyl)-2-furamide has also been used as a tool for studying the mechanisms of DNA repair and replication.
Eigenschaften
IUPAC Name |
N-[3-(furan-2-carbonylamino)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O6/c26-21(19-9-4-12-30-19)23-14-5-3-6-15(13-14)24-22(27)20-11-10-18(31-20)16-7-1-2-8-17(16)25(28)29/h1-13H,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZZSPZISSGWQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC=CC(=C3)NC(=O)C4=CC=CO4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(furan-2-ylcarbonyl)amino]phenyl}-5-(2-nitrophenyl)furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-dichloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3677906.png)
![ethyl {2-methoxy-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B3677911.png)
![N-({[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B3677912.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B3677940.png)

![3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3677947.png)
![N-({[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B3677949.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B3677955.png)
![3-methylbenzyl {4-[(2-chlorobenzoyl)amino]phenyl}carbamate](/img/structure/B3677960.png)
![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3677963.png)
![4-{5-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B3677966.png)
![ethyl 4-[(5-bromo-2-methoxybenzoyl)amino]benzoate](/img/structure/B3677978.png)
![2-chloro-5-{5-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B3677979.png)
![N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B3677997.png)